molecular formula C10H13ClN2O4S B1323343 Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate CAS No. 35442-35-4

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate

Cat. No. B1323343
CAS RN: 35442-35-4
M. Wt: 292.74 g/mol
InChI Key: PRHNUUWYZMUIAO-UHFFFAOYSA-N
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Description

The compound "Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various ethyl carbamate derivatives, which are important intermediates in the synthesis of different biologically active compounds. For instance, ethyl carbamates with a chloro-substituted phenyl group are intermediates in the synthesis of herbicides, as seen in the preparation of pentoxazone . Other papers describe the synthesis of ethyl carbamate compounds with potential antimicrobial activity . These compounds are synthesized through various chemical reactions, including catalytic hydrogenation and alkylation, and are characterized by their molecular structure and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl carbamate derivatives involves several steps, including catalytic hydrogenation and alkylation, as mentioned in the synthesis of an intermediate for pentoxazone . Another synthesis route involves the treatment of ethyl-2-amino-4-methylthiazol-5-carboxylate with ethylchloroformate, followed by reactions with various reagents to yield a range of compounds with potential antimicrobial activity . Additionally, novel sulfonamide carbamates are synthesized by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives is characterized using various analytical techniques. For example, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, which revealed intramolecular hydrogen bonds contributing to structural stability . The molecular interactions and stability are further analyzed through Hirshfeld surface analysis and fingerprint plots.

Chemical Reactions Analysis

The chemical reactivity of ethyl carbamate derivatives is explored through their use in the synthesis of various biologically active compounds. The antimicrobial activity of novel ethyl carbamate compounds is screened, indicating their potential in pharmacological applications . Furthermore, the synthesis of antimitotic agents involves the modification of ethyl carbamate derivatives to determine the contribution of structural features to biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate derivatives are crucial for their application in medicinal chemistry. The papers provided do not directly discuss these properties for "this compound," but they do highlight the importance of molecular structure in determining the properties and potential uses of ethyl carbamate compounds. For instance, the crystal structure and molecular interactions can influence the solubility, stability, and reactivity of these compounds .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies

Ethyl carbamates, including ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in treating bacterial infections, with some derivatives exhibiting strong activity against specific bacterial strains. Molecular docking studies complement these findings, providing insights into the potential mechanism of action of these compounds (Hussein, 2018).

Antimitotic and Anticancer Properties

Research has highlighted the antimitotic properties of certain ethyl carbamate derivatives, demonstrating their potential as anticancer agents. These compounds have shown the ability to inhibit cell proliferation in cancer cells, indicating their potential use in cancer therapy. The variations in the chemical structure of these compounds can significantly impact their biological activity, underscoring the importance of molecular design in drug development (Temple & Rener, 1989).

Application in Selective Enzyme Inhibition

Ethyl carbamates have been studied for their role in selectively inhibiting specific enzymes. For instance, certain derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's. These findings suggest the potential therapeutic application of ethyl carbamates in treating disorders associated with enzyme dysregulation (Magar et al., 2021).

Potential in Herbicide Development

Research has also explored the use of ethyl carbamates in the development of herbicides. The synthesis of specific carbamate derivatives has been linked to the production of novel herbicides, indicating the broader agricultural applications of these compounds. This showcases the versatility of ethyl carbamates, extending their potential use beyond medical applications to include agricultural ones as well (Mei-ling, 2006).

Role in Pesticide Development

Similarly, ethyl carbamates have been investigated for their potential in pesticide development. Studies have demonstrated the effectiveness of these compounds in controlling agricultural pests, further expanding their applicability in various sectors. The versatility in the chemical structures of ethyl carbamates allows for the development of targeted solutions for pest control (Amer, 1965).

properties

IUPAC Name

ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-17-10(14)13-8-5-7(11)9(4-6(8)2)18(12,15)16/h4-5H,3H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNUUWYZMUIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641008
Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35442-35-4
Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
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Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
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Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
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